molecular formula C11H10ClNO5 B2965176 4-Chlorobut-2-yn-1-yl 4-nitrobenzoate CAS No. 61273-13-0

4-Chlorobut-2-yn-1-yl 4-nitrobenzoate

Cat. No.: B2965176
CAS No.: 61273-13-0
M. Wt: 271.65 g/mol
InChI Key: SHWHEUQBAMTOGX-UHFFFAOYSA-N
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Description

4-Chlorobut-2-yn-1-yl 4-nitrobenzoate is a chemical compound with the molecular formula C11H8ClNO4 . It is a derivative of 4-chlorobut-2-yn-1-yl acetate .

Scientific Research Applications

Synthesis and Reactivity

4-Chlorobut-2-yn-1-yl 4-nitrobenzoate is explored as a building block in organic synthesis, particularly in the construction of complex molecules due to its reactive sites. For example, it has been utilized in the synthesis of heterocyclic compounds, where its nitro group and chlorinated alkene moiety serve as reactive sites for nucleophilic substitution and addition reactions, facilitating the formation of nitrogen-containing cycles which are crucial in pharmaceutical chemistry (Křupková et al., 2013).

Crystal Engineering and Material Science

In material science, the compound's ability to form molecular salts and cocrystals with other organic compounds has been studied. These molecular assemblies are investigated for their structural versatility and potential applications in designing materials with specific properties. Molecular salts of related compounds, like 2-Chloro-4-nitrobenzoic acid, have shown significant diversity in crystal structures, which is crucial for developing materials with tailored properties for electronics, photonics, and pharmaceuticals (Oruganti et al., 2017).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound and similar compounds have been examined for their biological activities. For instance, studies on ethanolamine nitro/chloronitrobenzoates have been conducted to evaluate their structure, toxicity, and potential as active pharmaceutical ingredients. These compounds have shown promising results in toxicity evaluations, suggesting their potential utility in drug design and development (Crisan et al., 2017).

Analytical Chemistry

Moreover, derivatives of this compound have been employed in analytical chemistry as reagents for the detection and quantification of various biological and chemical substances. Their strong absorbance and fluorescence properties make them suitable for use in spectrophotometric and spectrofluorimetric analyses, enhancing the sensitivity and selectivity of these analytical methods (Elbashir et al., 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Chlorobut-2-yn-1-yl 4-nitrobenzoate involves the reaction of 4-nitrobenzoic acid with 4-chlorobut-2-yn-1-ol in the presence of a coupling agent such as DCC or EDC. The resulting intermediate is then treated with a base such as NaOH to form the final product.", "Starting Materials": [ "4-nitrobenzoic acid", "4-chlorobut-2-yn-1-ol", "DCC or EDC", "NaOH", "Solvents (e.g. DMF, DMSO)" ], "Reaction": [ "Step 1: Dissolve 4-nitrobenzoic acid and 4-chlorobut-2-yn-1-ol in a suitable solvent (e.g. DMF, DMSO) and add a coupling agent such as DCC or EDC.", "Step 2: Stir the reaction mixture at room temperature for several hours until the coupling reaction is complete.", "Step 3: Remove the coupling agent by filtration and add a base such as NaOH to the resulting intermediate.", "Step 4: Stir the reaction mixture at room temperature for several hours until the final product is formed.", "Step 5: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS No.

61273-13-0

Molecular Formula

C11H10ClNO5

Molecular Weight

271.65 g/mol

IUPAC Name

4-chlorobut-2-yn-1-ol;4-nitrobenzoic acid

InChI

InChI=1S/C7H5NO4.C4H5ClO/c9-7(10)5-1-3-6(4-2-5)8(11)12;5-3-1-2-4-6/h1-4H,(H,9,10);6H,3-4H2

InChI Key

SHWHEUQBAMTOGX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OCC#CCCl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(C#CCCl)O

solubility

not available

Origin of Product

United States

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